2-(2-Amino-5-methylphenyl)propene
Description
2-(2-Amino-5-methylphenyl)propene is an organic compound featuring a propene (allyl) group attached to a 2-amino-5-methyl-substituted benzene ring. This structure confers unique electronic and steric properties due to the conjugation of the allyl π-system with the aromatic ring and the electron-donating amino group. For instance, derivatives like 2-(3-(2-Amino-5-methylphenyl)prop-2-ynyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (6j) are synthesized via Pd/C-mediated cross-coupling and catalytic hydration, suggesting similar routes may apply to this compound .
Properties
Molecular Formula |
C10H13N |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
4-methyl-2-prop-1-en-2-ylaniline |
InChI |
InChI=1S/C10H13N/c1-7(2)9-6-8(3)4-5-10(9)11/h4-6H,1,11H2,2-3H3 |
InChI Key |
GDDDOCCLCLLZBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C(=C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key distinction lies in its 2-amino-5-methylphenyl substituent, which differentiates it from other propene derivatives:
- Propene : Lacks aromatic or functional groups, leading to high reactivity in polymerization or oxidation (e.g., acrylonitrile synthesis via ammoxidation) .
- Chlorinated propene derivatives : Chlorination at the allylic position (e.g., 3-chloropropene) increases toxicity and alters electrophilicity .
- Aryl-substituted propenes : Bulky aryl groups (e.g., methoxy- or diphenyl-substituted benzene rings) reduce catalytic adsorption efficiency but enhance steric stabilization .
Reactivity in Catalytic Processes
Ammoxidation studies on propene and propane using VSbO₄+Sb₂O₄ catalysts (Sb:V = 2) at 480°C reveal that propene exhibits higher selectivity (70–80%) for acrylonitrile than propane (<50%) at comparable conversions .
Data Table: Comparative Properties of Selected Compounds
Research Findings and Gaps**
- Catalytic Reactivity: Bulky aryl groups in this compound likely reduce catalytic efficiency compared to propene, mirroring trends seen in other substituted propenes .
- Toxicity: Chlorination of propene derivatives increases toxicity, but the amino group in this compound may counteract such effects, as seen in some chlorinated aromatics .
- Synthesis : Cross-coupling methods used for analogs like 6j could be optimized for scalable production .
Critical Gaps: Direct experimental data on this compound’s catalytic performance, toxicity, and biological activity are absent in the provided evidence. Further studies are needed to validate these extrapolations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
